molecular formula C6H3F4NO B3179173 4-Amino-2,3,5,6-tetrafluorophenol CAS No. 938-63-6

4-Amino-2,3,5,6-tetrafluorophenol

Cat. No.: B3179173
CAS No.: 938-63-6
M. Wt: 181.09 g/mol
InChI Key: FFRMSRDSTZTRKL-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrafluorophenol is an organic compound with the molecular formula C6H3F4NO It is characterized by the presence of four fluorine atoms and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3,5,6-tetrafluorophenol with ammonia or an amine under controlled conditions to introduce the amino group . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-Amino-2,3,5,6-tetrafluorophenol may involve large-scale fluorination processes followed by amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorine and the potential hazards associated with the handling of amines.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro-2,3,5,6-tetrafluorophenol

    Reduction: Aniline derivatives

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-Amino-2,3,5,6-tetrafluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrafluorophenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The amino group can also participate in nucleophilic reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorophenol: Lacks the amino group, making it less reactive in certain biochemical applications.

    4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical properties and applications.

    4-Amino-2,3,5,6-tetrafluorobenzene: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

4-Amino-2,3,5,6-tetrafluorophenol is unique due to the combination of fluorine atoms and an amino group on a phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRMSRDSTZTRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-63-6
Record name 4-amino-2,3,5,6-tetrafluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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